molecular formula C3H3N3O6 B115944 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 143435-52-3

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No. B115944
M. Wt: 177.07 g/mol
InChI Key: NBIJDQIBCRZHFK-UHFFFAOYSA-N
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Description

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” is a chemical compound with the molecular formula C3H3N3O6 . It is also known as "Trihydroxy-1,3,5-triazinane-2,4,6-trione" . It has a molecular weight of 177.072 Da .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” includes nine hydrogen bond acceptors and three hydrogen bond donors . It has a density of 2.9±0.1 g/cm^3 and a molar refractivity of 29.7±0.3 cm^3 .


Physical And Chemical Properties Analysis

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” has a boiling point of 466.4±28.0 °C at 760 mmHg and a flash point of 235.8±24.0 °C . It has a polar surface area of 122 Å^2 and a molar volume of 60.1±3.0 cm^3 .

Scientific Research Applications

Structural Analysis

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione dihydrate has been analyzed in crystal structures, revealing its geometric parameters and intermolecular interactions. The structure is characterized by hydrogen bonds forming a three-dimensional network in the crystalline form, as evidenced by both crystallographic study and IR spectroscopic analysis (Dilović et al., 2007).

Synthesis and Characterization

The compound has been utilized as a primary material in the synthesis of derivatives such as 1,3,5-tris(2-nitroethyl)-1,3,5-triazinane-2,4,6-trione (TNEIC) and 1,3,5-tris(2-azidoethyl)-1,3,5-triazinane-2,4,6-trione (TAEIC). These derivatives were synthesized via nitration and azidonation, with the structure of the final products confirmed by IR, 1H NMR, and elemental analysis, and their thermal properties determined by DSC and TG (Liu Wei-xiao, 2009).

Applications in Molecular Design

The compound has been a cornerstone in the development of various nitrogen-containing compounds, playing a role as a surrogate for formaldimines in aminomethylation and cycloaddition reactions. The methodologies developed leverage the compound for constructing a variety of molecular architectures, showcasing its versatility in chemical synthesis (Jia‐Rong Chen et al., 2020).

Optical and Electronic Properties

The electronic structure and linear optical properties of 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives have been explored. The studies include synthesis, spectroscopic properties, and DFT calculations to understand the impact of oxygen-for-sulfur replacement on these properties, observing a bathochromic shift of absorption bands and changes in fluorescence quenching (Rabouel et al., 2020).

Reaction Dynamics and Properties

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione and its derivatives have been studied for their reaction dynamics, particularly focusing on hydrogen sulfide scavenging. The rates of reactions and hydrolysis of various derivatives have been investigated using 1H NMR spectroscopy, contributing to a better understanding of their chemical behavior (Bakke & Buhaug, 2004).

properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJDQIBCRZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
I Đilović, D Matković-Čalogović, I Kos… - … Section C: Crystal …, 2007 - scripts.iucr.org
In the crystal structures of two cyclic trihydroxamic acid derivatives containing the same substructure unit, viz. 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione dihydrate, C3H3N3O6·2H2O, (I…
Number of citations: 2 scripts.iucr.org
L He, MX Li, F Chen, SS Yang, J Ding, L Ding… - Journal of hazardous …, 2021 - Elsevier
A facile one-step pyrolysis method was employed to prepare an iron containing carbonaceous catalyst using coagulation waste (CW) from paper mill. The catalyst (noted as PMCW) …
Number of citations: 56 www.sciencedirect.com
I Đilović, D Matković-Čalogović, I Kos… - … Section C: Crystal …, 2008 - scripts.iucr.org
The title compound, C14H12N4O2, is the first example of a heterocyclic substituted hydroxamic derivative. The asymmetric unit consists of two molecules. The molecules are linked into …
Number of citations: 5 scripts.iucr.org

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